6-(4-methoxyphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid
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Overview
Description
6-(4-methoxyphenyl)-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid is a complex heterocyclic compound It features a unique tricyclic structure with multiple nitrogen atoms, making it an interesting subject for chemical research
Mechanism of Action
Target of Action
The primary target of 4-(4-Methoxyphenyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is the Cyclin-dependent kinase 2 (CDK2). CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
4-(4-Methoxyphenyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by 4-(4-Methoxyphenyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid affects the cell cycle progression pathway. This leads to downstream effects such as the arrest of cell growth at the G0-G1 stage .
Pharmacokinetics
The pharmacokinetic properties of 4-(4-Methoxyphenyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid are suitable, as indicated by in silico ADMET studies and drug-likeness studies . These properties impact the bioavailability of the compound, allowing it to effectively reach its target and exert its inhibitory effects.
Result of Action
The result of the action of 4-(4-Methoxyphenyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is the significant inhibition of cell growth. This is evidenced by the compound’s cytotoxic activities against various cell lines . Additionally, the compound induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
It’s structurally related to pyrazolo-pyrimidine derivatives, which are known to inhibit CDK2, a key enzyme involved in cell cycle regulation .
Cellular Effects
In cellular contexts, 4-(4-Methoxyphenyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid may exhibit cytotoxic activities against certain cell lines . It could potentially influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to inhibit CDK2, suggesting potential interactions with this enzyme .
Metabolic Pathways
Related pyrimidine derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of acetoacetic acid derivatives with aromatic aldehydes and urea or thiourea under acidic or basic conditions. The reaction is often carried out in ethanol with a catalyst such as sodium bisulfate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(4-methoxyphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
- 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes
Uniqueness
6-(4-methoxyphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid is unique due to its tetrazatricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c1-24-11-6-4-10(5-7-11)14-9-13(17(22)23)19-16-12-3-2-8-18-15(12)20-21(14)16/h2-9H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVWVPYZOBIIKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C4C=CC=NC4=NN23)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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